molecular formula C6H3Br2N3 B2621495 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine CAS No. 1227628-69-4

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B2621495
CAS No.: 1227628-69-4
M. Wt: 276.919
InChI Key: UTAQHPPCKRKXAG-UHFFFAOYSA-N
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Description

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions of the pyrazolo[4,3-b]pyridine ring system. It is a valuable research chemical used in various scientific studies due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-1h-pyrazolo[4,3-c]pyridine
  • 3,7-Dibromo-1h-pyrazolo[4,3-c]pyridine
  • 1h-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives. This uniqueness makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

5,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQHPPCKRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)Br)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
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280 mg
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